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2-Biphenylyl diphenyl phosphate - 60893-79-0

2-Biphenylyl diphenyl phosphate

Catalog Number: EVT-8021654
CAS Number: 60893-79-0
Molecular Formula: C24H19O4P
Molecular Weight: 402.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

2-Biphenylyl diphenyl phosphate falls under the category of organophosphate esters, which are widely utilized in the production of plastics and as flame retardants. Its CAS number is 132-29-6, indicating its unique identification in chemical databases .

Synthesis Analysis

The synthesis of 2-biphenylyl diphenyl phosphate typically involves an esterification reaction. The primary method includes the reaction of biphenyl-2-ol with diphenyl chlorophosphate under controlled conditions. This process can be outlined as follows:

  1. Reactants: Biphenyl-2-ol and diphenyl chlorophosphate.
  2. Reaction Conditions: The reaction is usually conducted under vacuum to facilitate the removal of volatile by-products. A Lewis acid catalyst may be employed to enhance the reaction rate.
  3. Purification: Post-synthesis, the product is purified through distillation and percolation through an alumina column to ensure high purity levels .

In industrial settings, large-scale esterification processes are preferred, which allow for efficient production while maintaining product quality.

Molecular Structure Analysis

The molecular structure of 2-biphenylyl diphenyl phosphate features two biphenyl groups attached to a phosphate moiety. The structural representation can be described as follows:

  • Phosphate Group: Central phosphorus atom bonded to four oxygen atoms, where two are involved in ester linkages with biphenyl groups.
  • Biphenyl Moieties: Each biphenyl group contributes to the compound's hydrophobic characteristics and enhances its thermal stability.

Structural Data

  • Molecular Weight: 402.38 g/mol
  • Density: 1.245 g/cm³
  • Boiling Point: Approximately 494.4 °C at 760 mmHg
  • Flash Point: 266 °C .
Chemical Reactions Analysis

2-Biphenylyl diphenyl phosphate participates in various chemical reactions:

  1. Oxidation Reactions:
    • Oxidizing agents such as hydrogen peroxide or potassium permanganate can convert it into phosphoric acid derivatives.
  2. Substitution Reactions:
    • The compound can undergo nucleophilic substitution where the phosphate group is replaced by other nucleophiles, such as alkyl halides in the presence of strong bases like sodium hydroxide .

Reaction Parameters

  • Common Reagents for Oxidation: Hydrogen peroxide, potassium permanganate.
  • Typical Conditions for Substitution: Strong bases and alkyl halides are used under reflux conditions to facilitate the reaction .
Mechanism of Action

The mechanism of action for 2-biphenylyl diphenyl phosphate primarily relates to its role as a flame retardant and plasticizer:

  1. Flame Retardancy: The compound acts by forming a protective char layer when exposed to heat, which inhibits further combustion.
  2. Plasticization: It reduces the brittleness of polymers by increasing their flexibility, thus enhancing their mechanical properties.

Environmental factors such as temperature and humidity can significantly influence its efficacy and stability during application .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-biphenylyl diphenyl phosphate are critical for its application:

  • Density: 1.245 g/cm³
  • Boiling Point: 494.4 °C
  • Flash Point: 266 °C
  • LogP (Partition Coefficient): Approximately 6.9985, indicating high hydrophobicity.
  • Vapor Pressure: 1.96×109mmHg1.96\times 10^{-9}\,mmHg at 25°C25°C .

These properties suggest that it is stable under normal conditions but may pose risks if exposed to high temperatures.

Applications

2-Biphenylyl diphenyl phosphate has a diverse range of applications:

  1. Polymer Chemistry: Used as a plasticizer and stabilizer to improve the properties of plastics.
  2. Biochemical Research: Employed in studies involving enzyme interactions and protein phosphorylation.
  3. Pharmaceuticals: Investigated for potential use in drug delivery systems due to its compatibility with various compounds.
  4. Flame Retardants: Widely utilized in manufacturing fire-resistant materials for construction and textiles .

Synthesis and Industrial Production Methodologies of 2-Biphenylyl Diphenyl Phosphate

Historical Evolution of Synthetic Routes for Organophosphate Esters

The synthesis of 2-biphenylyl diphenyl phosphate (2-BPDP) has evolved significantly from early non-selective approaches to modern precision methodologies. Initial industrial routes relied on simultaneous reactions of phosphorus oxychloride (POCl₃) with phenol and o-phenylphenol. This one-pot method suffered from poor regioselectivity due to competitive reactions, generating substantial byproducts like bis(o-biphenyl) phenyl phosphate (up to 15–20% yield). These impurities compromised product efficacy in flame-retardant applications, as bis(o-biphenyl) phenyl phosphate exhibits inferior plasticizing properties and thermal stability [2].

By the early 2000s, sequential addition strategies emerged to address selectivity issues. Japanese patent JP4716954B2 marked a paradigm shift by introducing stepwise phosphorylation. This method separated the reaction into distinct stages: initial POCl₃-phenol adduct formation followed by controlled o-phenylphenol incorporation. This reduced bis(o-biphenyl) phenyl phosphate to <3% by minimizing unintended o-phenylphenol homo-coupling [2]. Further refinements replaced corrosive catalysts (e.g., AlCl₃) with milder Lewis acids like MgCl₂, enhancing reaction control while reducing equipment corrosion [5].

Catalytic Mechanisms in 2-BPDP Synthesis: Role of Lewis Acids and Phosphorus Oxychloride

The synthesis of 2-BPDP hinges on Lewis acid-catalyzed nucleophilic substitution at phosphorus centers. Magnesium chloride (MgCl₂) serves as the predominant catalyst due to its ability to polarize P=O bonds in POCl₃, thereby increasing electrophilicity at phosphorus. This polarization facilitates phenolate attack while suppressing side reactions [2] [5].

Two industrially validated methodologies exist:

Method A (Phenol-First Approach) [2]:

  • Adduct Formation: POCl₃ (1.0 equiv) reacts with phenol (2.4–2.8 equiv) at 80–150°C with 0.5–1.5 mol% MgCl₂.
  • Biphenyl Incorporation: The resulting diphenyl phosphorodichloridate intermediates react with o-phenylphenol (1.0 equiv) at 100–120°C.

Method B (o-Phenylphenol-First Approach) [2]:

  • Chlorophosphonate Synthesis: o-Phenylphenol (1.0 equiv) reacts with POCl₃ (3.0–4.0 equiv) at 80–120°C.
  • Phenol Quenching: The o-biphenylyl dichlorophosphate intermediate is treated with phenol (2.0–3.0 equiv).

Table 1: Catalytic Pathways for 2-BPDP Synthesis

MethodKey IntermediateTemperature RangeByproduct ReductionCatalyst Loading
Phenol-FirstDiphenyl phosphorodichloridate80–150°CBis(o-biphenyl) phenyl phosphate <1%0.5–1.5 mol% MgCl₂
o-Phenylphenol-Firsto-Biphenylyl dichlorophosphate80–120°CTriphenyl phosphate minimized1.0–2.0 mol% MgCl₂

Stoichiometric control is critical. Method A’s phenol excess (2.4–2.8 equiv) ensures complete conversion to dichloridate, preventing o-phenylphenol from acting as a dual nucleophile. Similarly, Method B’s high POCl₃ ratio (3.0–4.0 equiv) drives mono-substitution on o-phenylphenol, avoiding di-o-biphenylyl species [2].

Optimization of Reaction Conditions for Industrial-Scale Production

Industrial-scale production demands precision in parameters to balance reaction kinetics, purity, and energy efficiency. Key optimized variables include:

  • Stoichiometry: For Method A, limiting phenol to ≤2.8 equiv suppresses triphenyl phosphate (TPP) formation. Exceeding this ratio increases TPP contamination by 8–12%, necessitating costly distillations [2].
  • Temperature Control: Adduct formation (Method A) requires 80–150°C for complete POCl₃ consumption within 2–4 hours. Higher temperatures (>150°C) accelerate hydrolysis of intermediates, reducing yields by 15–20% [2] [5].
  • Catalyst Selection: MgCl₂ outperforms alternatives (e.g., ZnCl₂ or FeCl₃) due to its hydrolytic stability and low corrosivity. Loadings of 0.8–1.2 mol% achieve >95% conversion without promoting phosphate degradation [5].
  • Solvent-Free Operation: Industrial processes eliminate solvents (e.g., chlorobenzene) to simplify purification. Melt-phase reactions at 110–130°C enable direct crude mixture distillation, reducing waste generation by 30% [5].

Table 2: Industrial Optimization Parameters for 2-BPDP Synthesis

ParameterOptimal RangeDeviation ImpactScale-Up Consideration
Phenol:POCl₃ (Method A)2.4–2.6 equiv>2.8 equiv: TPP ↑ 12%; <2.3 equiv: Unreacted POCl₃Continuous stoichiometric monitoring
o-Phenylphenol:POCl₃ (Method B)1:3.0–3.5 equiv<3.0 equiv: Di-o-biphenylyl byproducts ↑ 18%Automated reactant dosing systems
Reaction Temperature100–130°C>150°C: Hydrolysis ↑ 20%; <80°C: Reaction time >12hJacketed reactors with precise thermal control
Catalyst (MgCl₂)1.0 mol%>2.0 mol%: Decomposition; <0.5 mol%: Incomplete conversionCatalyst recovery via aqueous wash

Continuous manufacturing is emerging as an alternative to batch processes. In-line analytics (e.g., FTIR monitoring of P-Cl bonds at 540 cm⁻¹) enable real-time adjustment of reactant flows, ensuring consistent product composition [5].

Byproduct Formation and Purification Challenges in Mixed Phosphate Ester Systems

The complexity of phosphate ester mixtures necessitates stringent purification to isolate 2-BPDP from co-produced triphenyl phosphate (TPP) and oligomeric species. Major byproducts include:

  • Bis(o-biphenyl) phenyl phosphate: Forms via over-reaction of o-phenylphenol with POCl₃ or through transesterification. It compromises flame-retardant performance due to its higher melting point (mp 98–102°C) and poor polymer compatibility [2].
  • Triphenyl phosphate (TPP): Arises from excess phenol or thermal rearrangement. Though compatible with resins, TPP’s lower boiling point (bp 245°C/1 mmHg) necessitates separation to maintain 2-BPDP’s optimal efficacy [2] [6].

Purification leverages distillation and adsorption techniques:

  • Thin-Film Distillation: Effective for separating 2-BPDP (bp 220–230°C/0.1 mmHg) from TPP (bp 210–215°C/0.1 mmHg) and bis(o-biphenyl) phenyl phosphate (bp 290–300°C/0.1 mmHg). Optimal conditions use 0.5–1.0 mm Hg and 180–200°C evaporator temperatures, achieving >98% purity [6].
  • Adsorbent Treatment: Crude mixtures are treated with activated carbon or sodium aluminosilicates (0.5–2.0 wt%) to adsorb colored impurities and acidic residues. This step reduces hydrolyzable chlorine content to <50 ppm, critical for electronic applications [5].

Table 3: Byproducts and Purification Strategies in 2-BPDP Production

ByproductFormation CauseImpact on Product QualityRemoval MethodEfficiency
Bis(o-biphenyl) phenyl phosphateo-Phenylphenol excess or high TReduces plasticizing efficiency; ↑ crystallinityHigh-vacuum distillation>99% removal at 0.1 mmHg
Triphenyl phosphate (TPP)Phenol excessAlters flame-retardant kineticsFractional distillation95–97% separation yield
Acidic residues (HCl/H₃PO₄)Incomplete washingCatalyzes resin degradation during processingAdsorption (molecular sieves)Residual acid <10 ppm

Properties

CAS Number

60893-79-0

Product Name

2-Biphenylyl diphenyl phosphate

IUPAC Name

diphenyl (2-phenylphenyl) phosphate

Molecular Formula

C24H19O4P

Molecular Weight

402.4 g/mol

InChI

InChI=1S/C24H19O4P/c25-29(26-21-14-6-2-7-15-21,27-22-16-8-3-9-17-22)28-24-19-11-10-18-23(24)20-12-4-1-5-13-20/h1-19H

InChI Key

QARIOUOTENZTDH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4

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